6-Methylnaphthalene-1-carbaldehyde 6-Methylnaphthalene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 63409-04-1
VCID: VC16003501
InChI: InChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3
SMILES:
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol

6-Methylnaphthalene-1-carbaldehyde

CAS No.: 63409-04-1

Cat. No.: VC16003501

Molecular Formula: C12H10O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methylnaphthalene-1-carbaldehyde - 63409-04-1

Specification

CAS No. 63409-04-1
Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
IUPAC Name 6-methylnaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3
Standard InChI Key ODPNYEZPQSBTBO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=CC=C2)C=O

Introduction

6-Methylnaphthalene-1-carbaldehyde is an organic compound derived from naphthalene, featuring a methyl group at the sixth position and an aldehyde group at the first position on the naphthalene ring. This compound is notable for its applications in organic synthesis due to its functional groups, which contribute to its reactivity and interaction with other chemical species.

Synthesis Methods

The primary method for synthesizing 6-methylnaphthalene-1-carbaldehyde is through the Vilsmeier-Haack reaction. This reaction involves the formylation of 6-methylnaphthalene using reagents such as N,N-dimethylformamide and phosphorus oxychloride. The reaction mechanism involves the formation of an intermediate that rearranges to yield the desired aldehyde product. Careful control of temperature and reagent concentrations is crucial for optimizing yield and purity.

Chemical Reactions and Applications

6-Methylnaphthalene-1-carbaldehyde participates in several types of chemical reactions, including oxidation and reduction. Oxidation typically requires acidic conditions, while reduction reactions are often performed in alcoholic solvents to enhance reactivity. The choice of reagents significantly influences the yield and selectivity of the products formed. This compound's versatility in organic synthesis makes it a valuable intermediate in various pathways.

Comparison with Related Compounds

Other compounds related to 6-methylnaphthalene-1-carbaldehyde, such as 2,8-dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde, have been studied for their unique structures and potential biological activities. For instance, 2,8-dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde, known as hibicuslide C, has been identified in natural sources like Hibiscus taiwanensis .

Table 2: Synthesis Conditions for 6-Methylnaphthalene-1-carbaldehyde

ReagentRole in Synthesis
N,N-DimethylformamideFormylation reagent
Phosphorus OxychlorideCatalyst for formylation

Table 3: Comparison of Related Compounds

CompoundMolecular WeightSource
6-Methylnaphthalene-1-carbaldehydeNot explicitly providedSynthetic
2,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde232.23 g/molNatural (Hibiscus taiwanensis)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator